![molecular formula C6H8O2S B2444674 [5-(Hydroxymethyl)-2-thienyl]methanol CAS No. 6007-86-9](/img/structure/B2444674.png)
[5-(Hydroxymethyl)-2-thienyl]methanol
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Overview
Description
“[5-(Hydroxymethyl)-2-thienyl]methanol” is a chemical compound with the molecular formula C6H8O2S and a molecular weight of 144.19. It is used in laboratory chemicals .
Molecular Structure Analysis
The molecular structure of “[5-(Hydroxymethyl)-2-thienyl]methanol” consists of a thiophene ring with a hydroxymethyl group attached .Chemical Reactions Analysis
The chemical reactions involving “[5-(Hydroxymethyl)-2-thienyl]methanol” and similar compounds have been studied extensively . For example, the selective reduction of HMF provides several valuable products . Also, the electrochemical oxidation of HMF to furandicarboxylic acid (FDCA) has been explored .Scientific Research Applications
Reductive Amination and Hydrogenation
HMF serves as a valuable platform compound for the synthesis of various chemicals, fuels, and polymers. Researchers have successfully catalyzed the reductive amination, hydrogenation, and hydrodeoxygenation of HMF using silica-supported cobalt nanoparticles . These reactions yield furan-based primary, secondary, and tertiary amines, including N-methylamines. Additionally, 2,5-bis(hydroxymethyl)furan, (5-methylfuran-2-yl)methanol, and selected N-, O-, and S-containing heterocycles are produced. The use of reusable cobalt-based nanoparticles enhances the efficiency and sustainability of this process.
Oxidative Esterification
Transition metal oxide-modified Au/TiO2 catalysts have been employed for the oxidative esterification of HMF. This reaction leads to the production of 2,5-furandicarboxylic acid (FDCA) , a valuable monomer for biodegradable plastics and polyesters . The electron-rich Au δ− on the catalyst surface enhances the interaction between reactants and catalysts, achieving high HMF conversion and FDCA yield.
Electrocatalytic Oxidation
Electrocatalytic oxidation of HMF has attracted attention for the synthesis of FDCA. This method offers mild reaction conditions, rapid conversion, and high selectivity . FDCA is a promising bio-based alternative to petroleum-derived terephthalic acid for polymer production.
Metal–Acid Tandem Catalysis
Researchers have explored the catalytic effect of O vacancies in the hydrogenative deoxygenation of HMF. In situ attenuated total reflection infrared (ATR-IR) spectra revealed molecular-level interactions between HMF and the catalyst, providing insights into the reaction mechanism .
Selective Hydrogenation to 2,5-Bis(hydroxymethyl)furan
Selective hydrogenation of HMF to 2,5-bis(hydroxymethyl)furan is crucial for its valorization. Alkaline environments, achieved by adding Na2CO3 solution, promote the dispersion and stability of platinum particles on Ni@C supports .
Mechanism of Action
Target of Action
Similar compounds such as 4-amino-5-hydroxymethyl-2-methylpyrimidine have been found to target enzymes like thiaminase-2 in bacillus subtilis and hydroxymethylpyrimidine/phosphomethylpyrimidine kinase in salmonella typhimurium .
Mode of Action
For instance, 4-Amino-5-Hydroxymethyl-2-Methylpyrimidine is known to interact with its targets, leading to biochemical changes .
Biochemical Pathways
Related compounds like 5-hydroxymethylfurfural (hmf) have been found to undergo electrochemical oxidation, which is a ph-dependent reaction pathway involving direct and indirect oxidation . Another study suggests that the primary oxidation of 5-HMF can occur through the oxidation of the aldehyde group or the alcohol group .
Pharmacokinetics
Related compounds like pirfenidone and its metabolites, including 5-hydroxymethyl pirfenidone, have been studied for their pharmacokinetic properties .
Result of Action
5-hydroxymethyl-2-furfural (5-hmf), a related compound, has been found to stabilize hypoxia-inducible factor 1α (hif-1α), which plays a protective role against hypoxia . Another study found that 5-HMF has ameliorative effects on acute alcohol-induced liver oxidative injury in mice .
Action Environment
Environmental factors can influence the action, efficacy, and stability of [5-(Hydroxymethyl)-2-thienyl]methanol. For instance, the selective hydrogenolysis of 5-hydroxymethylfurfural to 2,5-dimethylfuran was found to be influenced by the presence of ethanol as a hydrogen donor .
Safety and Hazards
Future Directions
The future directions for the research and application of “[5-(Hydroxymethyl)-2-thienyl]methanol” and similar compounds are promising. They are seen as potential alternatives to fossil-based chemicals and materials . The catalytic conversion of biomass to valuable diols has received extensive research attention .
properties
IUPAC Name |
[5-(hydroxymethyl)thiophen-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2S/c7-3-5-1-2-6(4-8)9-5/h1-2,7-8H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLMGKLCSPCZCKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)CO)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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